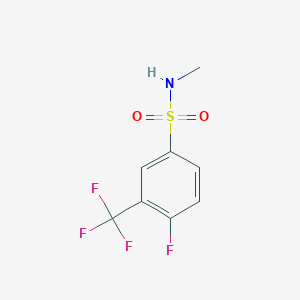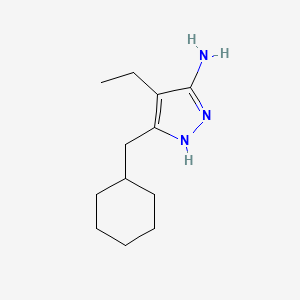![molecular formula C9H7F5O2 B13617110 [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol: is a chemical compound with the molecular formula C9H7F5O2 It is characterized by the presence of a pentafluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with pentafluoroethyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the pentafluoroethyl iodide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-(1,1,2,2,2-pentafluoroethoxy)benzaldehyde or 4-(1,1,2,2,2-pentafluoroethoxy)benzoic acid.
Reduction: Formation of 4-(1,1,2,2,2-pentafluoroethoxy)phenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between fluorinated compounds and biological systems. Its fluorinated nature allows for the investigation of fluorine’s effects on biological activity and molecular recognition.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its unique chemical properties may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The pentafluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylmethanol moiety can form hydrogen bonds and other non-covalent interactions with target molecules, modulating their activity and function.
Comparación Con Compuestos Similares
- 4-(Trifluoromethoxy)phenylmethanol
- 4-(Difluoromethoxy)phenylmethanol
- 4-(Pentafluoropropoxy)phenylmethanol
Comparison: Compared to its analogs, [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications. Additionally, the increased fluorine content can influence the compound’s reactivity and interactions with biological targets, potentially leading to improved performance in medicinal and industrial applications.
Propiedades
Fórmula molecular |
C9H7F5O2 |
|---|---|
Peso molecular |
242.14 g/mol |
Nombre IUPAC |
[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H7F5O2/c10-8(11,12)9(13,14)16-7-3-1-6(5-15)2-4-7/h1-4,15H,5H2 |
Clave InChI |
DOGQBESXGGCKKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)OC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


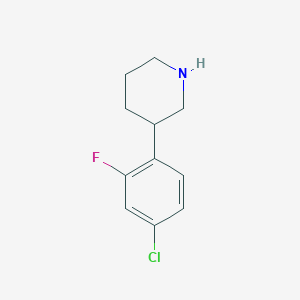

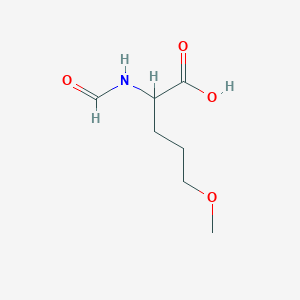


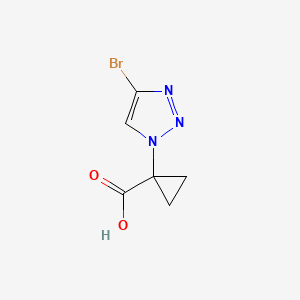

![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)



